molecular formula C16H13N3OS B2972128 N'-[(Z)-phenylmethylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide CAS No. 478062-78-1

N'-[(Z)-phenylmethylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

Cat. No. B2972128
CAS RN: 478062-78-1
M. Wt: 295.36
InChI Key: BZXRGZGPWMVJIQ-ATVHPVEESA-N
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Description

“N’-[(Z)-phenylmethylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide” is a chemical compound with the CAS Number: 478062-78-1. It has a molecular weight of 295.36 and its linear formula is C16H13N3OS . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H13N3OS/c20-16(18-17-12-13-6-2-1-3-7-13)15-14(8-11-21-15)19-9-4-5-10-19/h1-12H,(H,18,20)/b17-12- . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

“N’-[(Z)-phenylmethylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide” is a solid compound . It should be stored at a temperature between 2 and 8 degrees Celsius . .

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . These statements provide guidance on how to handle and store the compound safely, and what to do in case of exposure.

properties

IUPAC Name

N-[(Z)-benzylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-16(18-17-12-13-6-2-1-3-7-13)15-14(8-11-21-15)19-9-4-5-10-19/h1-12H,(H,18,20)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXRGZGPWMVJIQ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=C(C=CS2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N\NC(=O)C2=C(C=CS2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Z)-phenylmethylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

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